1-[(1R)-1-chloroethyl]naphthalene
Description
Nomenclature, Stereochemical Assignment, and Unique Structural Features
The systematic IUPAC name for this compound is 1-[(1R)-1-chloroethyl]naphthalene. The "(1R)" designation specifies the absolute configuration at the chiral carbon atom, which is the carbon atom of the ethyl group bonded to both the chlorine atom and the naphthalene (B1677914) ring. This nomenclature follows the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents attached to the chiral center.
The structure consists of a naphthalene ring system, which is a bicyclic aromatic hydrocarbon, substituted at the 1-position with a 1-chloroethyl group. The presence of the chlorine atom, a halogen, makes this compound an alkyl halide. nih.govnih.gov The naphthalene moiety provides a bulky, aromatic framework, influencing the compound's reactivity and physical properties.
Table 1: Structural and Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₁Cl |
| Chiral Center | Carbon atom of the ethyl group attached to the naphthalene ring |
| Stereochemical Descriptor | (R) |
Significance within Modern Organic Synthesis and Chiral Chemistry
Chiral molecules are of paramount importance in various scientific fields, particularly in pharmacology, where the two enantiomers (mirror-image isomers) of a drug can exhibit vastly different biological activities. hilarispublisher.comwikipedia.org this compound serves as a valuable chiral building block in asymmetric synthesis. Asymmetric catalysis, a cornerstone of modern organic synthesis, often employs chiral catalysts to produce enantiomerically pure compounds. hilarispublisher.com
The reactivity of the chlorine atom in this compound allows it to be a precursor in a variety of chemical transformations. It can participate in nucleophilic substitution reactions, where the chlorine is replaced by other functional groups, enabling the synthesis of more complex chiral molecules. The naphthalene group also influences the stereochemical outcome of these reactions.
Historical Development of Chiral Halides in Synthetic Methodologies
The study of chirality dates back to the 19th century with the pioneering work of scientists like Jean-Baptiste Biot and Louis Pasteur. wikipedia.orgchiralpedia.com Their discoveries laid the foundation for understanding how chiral molecules interact with polarized light and led to the concept of enantiomers. chiralpedia.com
Initially, the use of chiral compounds in synthesis was limited. However, the development of stereoselective reactions has made chiral halides, like this compound, increasingly important. Alkyl halides are versatile intermediates in synthetic organic chemistry, used in alkylation reactions and cross-coupling chemistry. nih.govresearchgate.net The recognition of the distinct biological roles of different enantiomers, tragically highlighted by the thalidomide (B1683933) disaster in the 1960s, spurred significant research into methods for synthesizing single-enantiomer compounds. wikipedia.orgchiralpedia.com This has led to a greater appreciation for the role of chiral alkyl halides in drug discovery and development. nih.govnih.govresearchgate.net
Scope of Research and Academic Interest in this compound
Research interest in this compound and related chiral halides is driven by their potential applications in the synthesis of new materials and biologically active molecules. The ability to introduce a specific stereocenter early in a synthetic route is highly desirable.
Academic studies often focus on the development of new synthetic methods utilizing such chiral building blocks. This includes investigating the influence of the chiral center on the reactivity and selectivity of subsequent chemical transformations. The kinetics and mechanisms of reactions involving these compounds are also areas of active investigation. For instance, studies on the related compound 1-(chloromethyl)naphthalene (B51744) have explored its use as an initiator in polymerization reactions and its role in palladium-catalyzed reactions. chemicalbook.com While specific research on this compound is more specialized, the broader interest in chiral naphthalene derivatives suggests its continued importance in the field of organic chemistry. derpharmachemica.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(chloromethyl)naphthalene |
| Naphthalene |
Structure
3D Structure
Properties
Molecular Formula |
C12H11Cl |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-[(1R)-1-chloroethyl]naphthalene |
InChI |
InChI=1S/C12H11Cl/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3/t9-/m1/s1 |
InChI Key |
LVZBNQAITQCBEC-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)Cl |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Stereoselective Access to 1 1r 1 Chloroethyl Naphthalene
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to directly produce the desired enantiomer, 1-[(1R)-1-chloroethyl]naphthalene, from a prochiral precursor, thereby avoiding the loss of 50% of the material inherent in classical resolution methods.
The development of catalytic asymmetric reactions provides an elegant and atom-economical route to chiral molecules. nih.gov For the synthesis of this compound, a plausible strategy is the catalytic asymmetric hydrochlorination of 1-vinylnaphthalene. While direct catalytic asymmetric hydrohalogenation is a challenging field, advances in the dearomatization of naphthalenes and related vinylarenes suggest its feasibility. nih.govnih.gov Such a reaction would likely involve a chiral transition-metal catalyst or an organocatalyst that could activate the olefin and facilitate the enantioselective addition of a chlorine atom and a proton across the double bond.
A hypothetical reaction could employ a chiral ligand-metal complex to coordinate with the 1-vinylnaphthalene, creating a chiral environment that directs the nucleophilic attack of a chloride source to one face of the double bond, leading to the formation of the (R)-enantiomer.
Table 1: Proposed Catalytic Asymmetric Hydrochlorination of 1-Vinylnaphthalene
| Parameter | Details |
|---|---|
| Substrate | 1-Vinylnaphthalene |
| Reagent | HCl source (e.g., HCl gas, TMSCl with a proton source) |
| Catalyst Concept | Chiral Lewis Acid or Transition Metal Complex (e.g., Copper, Palladium) with a chiral ligand |
| Chiral Ligand Example | Chiral Phosphine (B1218219), Bisoxazoline (BOX), or Diamine derivatives |
| Solvent | Non-polar aprotic (e.g., Toluene, Dichloromethane) |
| Temperature | Low temperature to enhance selectivity (e.g., -78 °C to 0 °C) |
| Desired Product | this compound |
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This is a robust and reliable method for asymmetric synthesis. wikipedia.org A viable route to this compound using this method would involve the following conceptual steps:
Attachment: 1-Naphthoic acid is coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral amide. wikipedia.org
Diastereoselective Alkylation: The α-proton of the ethyl group is not yet present. A more logical approach involves attaching a 1-naphthoyl group to the auxiliary. An alternative is to start with 1'-acetonaphthone (B143366) and perform an asymmetric transfer hydrogenation using a chiral auxiliary or catalyst, followed by chlorination. A more classic auxiliary approach would be to attach a chiral auxiliary to an acetic acid derivative, alkylate it with 1-(bromomethyl)naphthalene, and then proceed.
A more direct auxiliary-based approach would be to conjugate 1-naphthoic acid with a chiral hydroxylamine (B1172632) auxiliary. nih.gov The resulting N-acyl derivative can then undergo highly diastereoselective alkylation. nih.gov Subsequent reductive cleavage would yield the corresponding chiral alcohol, (R)-1-(1-naphthyl)ethanol, which can be converted to the target chloride with retention of stereochemistry.
Table 2: Proposed Synthesis via Chiral Auxiliary
| Step | Description | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Acylation of Chiral Auxiliary | 1-Naphthoyl chloride, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi | Chiral N-acyloxazolidinone |
| 2 | Reduction | Reducing agent (e.g., LiAlH₄, L-Selectride®) | (R)-1-(1-Naphthyl)ethanol |
| 3 | Chlorination | Thionyl chloride (SOCl₂) or Appel reaction (PPh₃, CCl₄) | this compound |
This method offers high diastereoselectivity, and the auxiliary can often be recovered and reused. nih.gov
Biocatalysis offers a green and highly selective alternative for producing chiral compounds. The most direct route to this compound via this method involves the synthesis of its immediate precursor, (R)-1-(1-naphthyl)ethanol. This can be achieved with exceptional enantioselectivity through the asymmetric reduction of the prochiral ketone, 1'-acetonaphthone.
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereospecificity. researchgate.net Various microorganisms and isolated enzymes are known to reduce aryl ketones to their corresponding (R)- or (S)-alcohols. For instance, reductases from Lactobacillus kefir have been shown to efficiently reduce acetophenone (B1666503) derivatives to the (R)-alcohol with excellent enantiomeric excess (>99% ee). researchgate.net This technology is well-established for industrial-scale synthesis. researchgate.net
Once the enantiopure (R)-1-(1-naphthyl)ethanol is obtained, it can be converted to this compound. This is typically achieved using reagents like thionyl chloride or via an Appel reaction. Care must be taken to select conditions that proceed with retention or predictable inversion of configuration (e.g., Sₙ2 mechanism) to preserve the enantiopurity.
Table 3: Enzyme-Catalyzed Reduction of 1'-Acetonaphthone
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Starmerella cerana HSB-15T | Naphthyl ketones | (S)-Naphthyl ethanol | High efficiency reported researchgate.net |
| Lactobacillus kefir ADH | Acetophenone derivatives | (R)-Alcohols | >99% researchgate.net |
Resolution of Racemic 1-(1-Chloroethyl)naphthalene (B8809003)
Resolution is the process of separating a 50:50 mixture of enantiomers (a racemate). While this method results in a maximum theoretical yield of 50% for the desired enantiomer, it is often practical and widely used. Resolution can be applied directly to the target compound or, more commonly, to a more functionalized precursor like the corresponding alcohol or amine.
This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization.
For 1-(1-chloroethyl)naphthalene, direct resolution is difficult. A more feasible approach is to resolve its racemic precursor, 1-(1-naphthyl)ethanol. The racemic alcohol can be reacted with a chiral acid (e.g., (R)-mandelic acid or tartaric acid derivatives) to form diastereomeric esters. After separation of the esters, hydrolysis of the desired diastereomer liberates the enantiopure (R)-1-(1-naphthyl)ethanol, which is then chlorinated.
An alternative and powerful method is enzymatic kinetic resolution. In this technique, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture faster than the other. wikipedia.orgmdpi.com For example, lipase (B570770) B from Candida antarctica (CALB) is widely used to selectively acylate the (R)-enantiomer of a secondary alcohol from a racemic mixture. nih.govnih.gov
Table 4: Lipase-Mediated Kinetic Resolution of Racemic 1-(1-Naphthyl)ethanol
| Parameter | Details |
|---|---|
| Substrate | Racemic 1-(1-Naphthyl)ethanol |
| Enzyme | Lipase B from Candida antarctica (CALB) |
| Acyl Donor | Vinyl acetate, Isopropenyl acetate |
| Solvent | Organic solvent (e.g., Hexane (B92381), Toluene) |
| Products | (S)-1-(1-Naphthyl)ethanol and (R)-1-(1-Naphthyl)ethyl acetate |
| Separation | Chromatography |
After the reaction, the unreacted (S)-alcohol and the newly formed (R)-ester can be separated. The (R)-ester is then hydrolyzed back to the pure (R)-alcohol, providing the necessary precursor for this compound.
Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative tool for separating enantiomers. researchgate.net The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® and Chiralpak® columns), are highly effective for separating a wide range of chiral compounds, including aromatic alcohols. mdpi.com Racemic 1-(1-chloroethyl)naphthalene or its precursor, 1-(1-naphthyl)ethanol, can be directly separated using this method. daicelchiral.com The choice of mobile phase, typically a mixture of a hydrocarbon like hexane and an alcohol modifier like isopropanol, is crucial for achieving good separation. researchgate.net
Table 5: Example Conditions for Chiral HPLC Separation of 1-(1-Naphthyl)ethanol
| Parameter | Details |
|---|---|
| Column | CHIRALPAK® IA (Amylose derivative) |
| Mobile Phase | Hexane / Ethanol |
| Detection | UV at 254 nm |
| Result | Baseline separation of (R)- and (S)-enantiomers |
| Reference | Based on separation of 1-(1-Naphthyl)ethanol daicelchiral.com |
This method is highly effective for both analytical confirmation of enantiomeric purity and for preparative-scale isolation of the desired enantiomer.
Synthesis from Enantiopure Naphthalene (B1677914) Derivatives
The most direct and reliable methods for obtaining enantiomerically pure this compound start from readily available chiral precursors, such as chiral alcohols. These methods leverage well-established stereospecific reaction mechanisms to ensure high enantiomeric purity in the final product.
Stereospecific Halogenation Reactions
Stereospecific halogenation reactions are a cornerstone of asymmetric synthesis, allowing for the conversion of a chiral starting material into a chiral product with a predictable stereochemical outcome. In the context of synthesizing this compound, this typically involves a nucleophilic substitution reaction where a hydroxyl group is replaced by a chlorine atom with inversion of configuration.
One of the most common and effective methods for this transformation is the Appel reaction. organic-chemistry.orgwikipedia.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄), to convert a primary or secondary alcohol into the corresponding alkyl halide. The reaction proceeds via an SN2 mechanism, which results in a complete inversion of the stereocenter. organic-chemistry.org When applied to the synthesis of this compound, the starting material would be the corresponding (S)-alcohol.
Another powerful reagent for this stereospecific chlorination is thionyl chloride (SOCl₂). The stereochemical outcome of the reaction with thionyl chloride is highly dependent on the reaction conditions. In the presence of a base like pyridine (B92270), the reaction proceeds with inversion of configuration, following an SN2 pathway. libretexts.org This makes it a suitable method for converting a chiral alcohol to its corresponding inverted chloride.
Transformations from Chiral Alcohols (e.g., 1-[(1R)-1-hydroxyethyl]naphthalene)
The most practical precursor for the synthesis of this compound is the enantiomerically pure alcohol, 1-[(1R)-1-hydroxyethyl]naphthalene. This chiral alcohol can be synthesized through various asymmetric methods, and its hydroxyl group serves as an excellent handle for stereospecific substitution to introduce the chlorine atom.
The conversion of 1-[(1R)-1-hydroxyethyl]naphthalene to this compound with inversion of stereochemistry is a classic example of an SN2 reaction. The hydroxyl group itself is a poor leaving group, so it must first be activated. Reagents like thionyl chloride or the conditions of the Appel reaction achieve this activation, converting the hydroxyl into a species that is readily displaced by a chloride ion. thieme-connect.comorganic-chemistry.org
For instance, reacting 1-[(1R)-1-hydroxyethyl]naphthalene with thionyl chloride in the presence of pyridine would first form a chlorosulfite intermediate. The pyridine then facilitates the backside attack of the chloride ion on the carbon atom bearing the chlorosulfite group, leading to the formation of 1-[(1S)-1-chloroethyl]naphthalene with inversion of configuration. To obtain the desired (R)-chloro enantiomer, one would need to start with the (S)-alcohol.
Similarly, the Appel reaction with triphenylphosphine and carbon tetrachloride would proceed with a clean inversion of the stereocenter of 1-[(1R)-1-hydroxyethyl]naphthalene to yield 1-[(1S)-1-chloroethyl]naphthalene.
Reaction Condition Optimization for Enantioselectivity and Yield
Optimizing the reaction conditions is crucial for maximizing the yield and ensuring high enantioselectivity in the synthesis of this compound. Key parameters that are typically varied include the choice of solvent, temperature, reaction time, and the specific halogenating agent and any additives.
For the Appel reaction, the choice of solvent can influence the reaction rate and the ease of product purification. While carbon tetrachloride often serves as both the reagent and solvent, other non-polar solvents can be employed. The temperature is also a critical factor; reactions are often run at low temperatures to minimize side reactions. The stoichiometry of the phosphine and the carbon tetrahalide is also optimized to ensure complete conversion of the alcohol.
In the case of thionyl chloride, the presence and nature of the base are paramount for controlling the stereochemical outcome. The concentration of the reagents and the reaction temperature must be carefully controlled to prevent side reactions such as elimination or racemization. Optimization studies for similar benzylic alcohols have shown that lower temperatures generally favor higher enantioselectivity.
Below are tables representing typical data from optimization studies for the chlorination of benzylic alcohols, which serve as a model for the synthesis of this compound.
Table 1: Optimization of the Appel Reaction for a Model Benzylic Alcohol
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CCl₄ | CH₂Cl₂ | 25 | 12 | 85 |
| 2 | CCl₄ | Toluene | 0 | 24 | 90 |
| 3 | CBr₄ | CH₂Cl₂ | 25 | 6 | 92 |
| 4 | CCl₄ | THF | 25 | 12 | 78 |
This table is a representative example based on typical Appel reaction optimizations.
Table 2: Optimization of the Thionyl Chloride Reaction for a Model Benzylic Alcohol
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemistry |
| 1 | None | Dioxane | 80 | 4 | 75 | Retention (SNi) |
| 2 | Pyridine (1.2) | CH₂Cl₂ | 0 | 6 | 88 | Inversion (SN2) |
| 3 | Pyridine (1.2) | Toluene | 0 | 8 | 85 | Inversion (SN2) |
| 4 | Triethylamine (1.2) | CH₂Cl₂ | 0 | 6 | 82 | Inversion (SN2) |
This table illustrates the effect of base on the stereochemical outcome of the thionyl chloride reaction, based on established principles.
These optimization studies are essential to develop a robust and efficient protocol for the synthesis of this compound with high chemical and optical purity.
Stereochemical Characterization and Enantiomeric Purity Determination
Chiroptical Spectroscopic Methods
Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are fundamental for establishing the three-dimensional arrangement of atoms in a molecule, known as its absolute configuration.
Optical Rotation and Specific Rotation Measurements
Optical rotation is the phenomenon where the plane of linearly polarized light is rotated upon passing through a solution of a chiral compound. The direction and magnitude of this rotation are intrinsic properties of the enantiomer. For 1-[(1R)-1-chloroethyl]naphthalene, the (R)-enantiomer will rotate the plane of polarized light in a specific direction, while its (S)-enantiomer will rotate it in the opposite direction with an equal magnitude.
The specific rotation, [α], is a standardized measure of this optical activity and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). The measurement is typically performed at a specific temperature (T) and wavelength (λ), most commonly the sodium D-line (589 nm).
Table 1: Hypothetical Specific Rotation Data for this compound
| Enantiomer | Specific Rotation [α] (degrees) | Wavelength (nm) | Temperature (°C) | Solvent |
| This compound | +45.0 | 589 | 20 | Chloroform |
| 1-[(1S)-1-chloroethyl]naphthalene | -45.0 | 589 | 20 | Chloroform |
This table illustrates that a positive sign for the specific rotation would be assigned to the dextrorotatory enantiomer, which, in this hypothetical case, is the (R)-enantiomer. The determination of the sign of rotation is an empirical measurement and does not inherently correlate with the (R) or (S) designation without experimental verification.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique provides detailed information about the stereochemical environment of chromophores within the molecule. For this compound, the naphthalene (B1677914) ring system acts as the primary chromophore.
The resulting CD spectrum, a plot of the difference in molar absorptivity (Δε) versus wavelength, exhibits characteristic positive or negative bands known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the molecule. By comparing the experimentally obtained CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of this compound can be unambiguously assigned. slideshare.net
Although specific CD spectral data for this compound is not available in the provided search results, a representative dataset for a similar naphthalene-containing chiral compound can illustrate the principle.
Table 2: Illustrative Circular Dichroism Data for a Chiral Naphthalene Derivative
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| 220 | +15,000 |
| 235 | -8,000 |
| 280 | +5,000 |
The pattern of positive and negative Cotton effects in the CD spectrum serves as a unique fingerprint for the (R)-enantiomer, allowing for its definitive identification.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful techniques that extend the principles of chiroptical spectroscopy to the vibrational transitions of a molecule. chemicalbook.comchromatographyonline.com VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of right and left circularly polarized Raman scattered light. chromatographyonline.comleidenuniv.nl
These techniques provide a wealth of structural information as they are sensitive to the stereochemistry of the entire molecule, not just the environment around a chromophore. chemicalbook.com The resulting VCD and ROA spectra are rich in bands, each corresponding to a specific vibrational mode. The pattern of positive and negative signals in these spectra is highly characteristic of the absolute configuration.
For this compound, theoretical calculations of the VCD and ROA spectra can be performed and compared with experimental data to confirm its absolute configuration. While specific VCD or ROA data for this compound were not found, these methods offer a robust and often complementary approach to electronic CD for stereochemical assignment. chemicalbook.com
Advanced Chromatographic Techniques for Enantiomeric Excess (ee) Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Advanced chromatographic techniques are the methods of choice for accurately determining the ee of this compound.
Chiral Gas Chromatography (GC) Methodologies
Chiral Gas Chromatography (GC) is a high-resolution technique suitable for the separation of volatile and thermally stable enantiomers. chromatographyonline.comnih.gov The separation is achieved using a chiral stationary phase (CSP), which is a chiral molecule immobilized on the inner wall of the capillary column. chromatographyonline.com The enantiomers of the analyte interact diastereomerically with the CSP, leading to different retention times.
For the analysis of this compound, a common approach would involve the use of a cyclodextrin-based CSP. chromatographyonline.com Derivatized cyclodextrins, such as those modified with alkyl or acyl groups, create a chiral environment within the GC column that allows for the differential interaction and separation of the (R) and (S) enantiomers.
The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 3: Representative Chiral Gas Chromatography Method for a Chiral Halogenated Aromatic Compound
| Parameter | Value |
| Column | Cyclodextrin-based Chiral Capillary Column |
| Stationary Phase | e.g., Permethylated β-cyclodextrin |
| Carrier Gas | Helium or Hydrogen |
| Injection Temperature | 250 °C |
| Oven Program | Isothermal or temperature gradient |
| Detector | Flame Ionization Detector (FID) |
| Hypothetical Retention Times | (S)-enantiomer: 15.2 min, (R)-enantiomer: 15.8 min |
This table provides a general framework for a chiral GC method. The specific conditions would need to be optimized to achieve baseline separation of the enantiomers of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of enantiomers. researchgate.net Similar to chiral GC, the separation is based on the differential interactions between the enantiomers and a chiral stationary phase (CSP). researchgate.net A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being particularly effective for a broad range of chiral compounds.
For the determination of the enantiomeric excess of this compound, a normal-phase or reversed-phase chiral HPLC method could be developed. The choice of mobile phase, typically a mixture of alkanes and alcohols for normal-phase or acetonitrile/water or methanol/water for reversed-phase, is critical for achieving optimal separation.
Table 4: Illustrative Chiral High-Performance Liquid Chromatography Method
| Parameter | Value |
| Column | Polysaccharide-based Chiral Stationary Phase |
| Stationary Phase | e.g., Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane (B92381)/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Hypothetical Retention Times | (S)-enantiomer: 8.5 min, (R)-enantiomer: 10.2 min |
The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. The development of a robust and reproducible chiral HPLC method is essential for the quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy stands as a powerful, non-destructive tool for the analysis of chiral molecules. nih.gov In its standard application, NMR spectra of enantiomers are identical. However, by introducing a chiral environment, it becomes possible to induce diastereomeric interactions that result in distinguishable NMR signals for each enantiomer. This differentiation allows for the determination of enantiomeric composition and, in some cases, the assignment of absolute configuration. nih.govbates.edu The primary NMR techniques utilized for this purpose include ¹H NMR, ¹³C NMR, and ¹⁹F NMR. ¹H NMR is often the principal method for assigning absolute configuration, while ¹⁹F NMR is frequently applied to studies of optical purity. wikipedia.org
Application of Chiral Solvating Agents (CSAs)
Chiral Solvating Agents (CSAs) are optically pure compounds that interact non-covalently with the enantiomers of a chiral analyte. nih.gov These interactions, which are transient and reversible, lead to the formation of short-lived diastereomeric complexes. The differing stabilities and geometries of these complexes for each enantiomer result in distinct, time-averaged chemical shifts in the NMR spectrum. bates.edu
A variety of CSAs have been developed and studied for their enantiodiscrimination capabilities with different classes of compounds.
| Chiral Solvating Agent (CSA) | Analyte Class | Key Interactions |
| (S)-1,1'-Binaphthyl-2,2'-diol | Pantolactone, esters, amino alcohols | Hydrogen bonding |
| Thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol | N-3,5-dinitrobenzoyl derivatives of amino acids | Hydrogen bonding, requires base additive for some substrates |
| Isomannide and Isosorbide derivatives | N-3,5-dinitrobenzoylphenylglycine methyl ester | Varies with derivative (e.g., hydrogen bonding, π-π stacking) |
Utilization of Chiral Derivatizing Agents (CDAs)
Chiral Derivatizing Agents (CDAs) are optically pure reagents that react covalently with the analyte to form a new pair of diastereomers. nih.govwikipedia.org These diastereomers, having different physical properties, will exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification. wikipedia.org A key advantage of this method is that the resulting diastereomers are stable, which can simplify the analysis. However, it is crucial that the derivatization reaction proceeds to completion without any kinetic resolution or racemization of the analyte or the CDA. bates.edu
The first widely used CDA was α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, which forms diastereomeric esters. wikipedia.org Another example is Pirkle's alcohol. wikipedia.org For analytes that are primary alcohols, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) has been demonstrated to be a superior CDA to Mosher's acid for determining enantiomeric excess. wikipedia.org In the context of this compound, a suitable CDA would need to react with the chloro group, which is less straightforward than with functional groups like alcohols or amines. A hypothetical approach could involve a nucleophilic substitution reaction with a chiral nucleophile to create diastereomeric products.
The choice of CDA is critical and depends on the functional group present in the analyte.
| Chiral Derivatizing Agent (CDA) | Reactive Functional Group of Analyte | Resulting Diastereomer |
| Mosher's acid (MTPA) | Alcohols, Amines | Ester, Amide |
| Pirkle's alcohol | Isocyanates | Urethane |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) | Primary Alcohols | Ester |
| 2-Formylphenylboronic acid and α-methyl-4-fluorobenzylamine | Diols | Imino-boronate ester |
Lanthanide Shift Reagents in Chiral NMR
Lanthanide Shift Reagents (LSRs) are paramagnetic metal complexes, typically of europium or praseodymium, that can coordinate to Lewis basic sites in an organic molecule. mdpi.com This coordination induces large changes in the chemical shifts of nearby protons, an effect that is distance and angle dependent. Chiral Lanthanide Shift Reagents (CLSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), are used to differentiate enantiomers. researchgate.net The coordination of the enantiomers to the chiral LSR forms diastereomeric complexes, which experience different induced shifts, leading to the separation of their NMR signals. researchgate.netmdpi.com
The magnitude of the induced shift is proportional to the concentration of the LSR. mdpi.com The application of CLSRs is particularly useful for molecules containing lone pair electrons, such as alcohols, ketones, and esters, which can coordinate to the lanthanide ion. mdpi.com For this compound, the chlorine atom is a weak Lewis base, which might limit the effectiveness of this technique. However, the aromatic naphthalene ring could potentially interact with the LSR. The use of non-polar or slightly polar solvents is generally preferred to maximize the interaction between the substrate and the LSR. core.ac.uk
Commonly used lanthanide shift reagents and their characteristics are summarized below.
| Lanthanide Shift Reagent | Typical Lanthanide Ion | Common Ligand | Application |
| Eu(dpm)₃ | Europium(III) | Dipivaloylmethanato | Structural analysis and stereochemical elucidation |
| Eu(fod)₃ | Europium(III) | 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato | Achiral shift reagent |
| Eu(hfc)₃ | Europium(III) | 3-(Heptafluoropropylhydroxymethylene)-d-camphorato | Chiral shift reagent for enantiomeric differentiation |
| Eu(tfc)₃ | Europium(III) | 3-(Trifluoromethylhydroxymethylene)-d-camphorato | Chiral shift reagent for determining enantiomeric purity |
Reactivity and Mechanistic Investigations of 1 1r 1 Chloroethyl Naphthalene
Nucleophilic Substitution Reactions (SN1, SN2, SNi Pathways)
The carbon-chlorine bond in 1-[(1R)-1-chloroethyl]naphthalene is at a secondary benzylic-like position, which makes it susceptible to nucleophilic substitution. The naphthalene (B1677914) ring can effectively stabilize a positive charge at the adjacent carbon through resonance, suggesting that SN1 pathways are likely to be significant.
Analysis of Stereochemical Outcome (Inversion, Retention, Racemization)
The stereochemical outcome of a nucleophilic substitution reaction at the chiral center of this compound is a critical indicator of the operative mechanism.
SN2 Pathway: A direct bimolecular attack by a nucleophile would proceed with a complete inversion of stereochemistry, leading to the formation of the corresponding (S)-product. This pathway is favored by strong, unhindered nucleophiles in aprotic polar solvents.
SN1 Pathway: This unimolecular mechanism involves the formation of a planar, achiral 1-(1-naphthyl)ethyl carbocation intermediate. Subsequent attack by a nucleophile can occur from either face of the carbocation with equal probability, leading to a racemic mixture of the (R) and (S) products.
SNi Pathway (Internal Nucleophilic Substitution): In reactions with certain reagents like thionyl chloride, an SNi mechanism can occur, which typically leads to retention of configuration. This proceeds through an intermediate where the leaving group and the nucleophile are part of the same molecule.
The actual stereochemical outcome is often a mixture, indicating competing pathways. For instance, solvolysis reactions in polar protic solvents are expected to proceed predominantly through an SN1 mechanism, leading to significant racemization. However, the formation of an intimate ion pair between the carbocation and the departing chloride ion can shield one face of the carbocation, leading to a slight excess of the inversion product.
Influence of Reaction Conditions (Solvent, Temperature, Nucleophile) on Stereoselectivity
The stereoselectivity of nucleophilic substitution reactions of this compound is highly dependent on the reaction conditions.
| Reaction Condition | Influence on Stereoselectivity |
| Solvent | Polar protic solvents (e.g., water, ethanol) favor the SN1 pathway, promoting racemization. Polar aprotic solvents (e.g., acetone, DMF) favor the SN2 pathway, leading to inversion. |
| Temperature | Higher temperatures generally favor the SN1 pathway and elimination reactions over SN2. |
| Nucleophile | Strong, high-concentration nucleophiles favor the SN2 mechanism (inversion). Weak or low-concentration nucleophiles favor the SN1 mechanism (racemization). |
Elimination Reactions (E1, E2 Pathways) and Regioselectivity
In the presence of a base, this compound can undergo elimination to form 1-vinylnaphthalene. Both E1 and E2 pathways are possible.
E2 Pathway: This concerted, bimolecular pathway requires a strong base and an anti-periplanar arrangement of the hydrogen and the chlorine atom. Given the free rotation around the C-C bond, this geometry is easily accessible.
E1 Pathway: This unimolecular pathway proceeds through the same 1-(1-naphthyl)ethyl carbocation intermediate as the SN1 reaction. A weak base can then abstract a proton from the adjacent methyl group to form the alkene. E1 reactions often compete with SN1 reactions, especially at higher temperatures.
Since there is only one possible alkene product, regioselectivity is not a factor in this specific case.
Stereoelectronic Effects in Elimination Processes
For an E2 reaction to occur, the C-H and C-Cl bonds must be in an anti-periplanar orientation. This stereoelectronic requirement dictates the conformation of the molecule during the transition state. While this is a critical factor in cyclic systems, in an acyclic system like this compound, rotation around the carbon-carbon single bond allows for this conformation to be readily achieved.
Rearrangement Reactions Involving the Chiral Center
The formation of the 1-(1-naphthyl)ethyl carbocation intermediate in SN1 and E1 reactions opens the possibility of rearrangement reactions. However, in the case of this compound, the secondary benzylic-like carbocation is already significantly stabilized by the naphthalene ring. A hydride shift from the adjacent methyl group would lead to a primary carbocation, which is significantly less stable. Therefore, rearrangement reactions involving the chiral center are not expected to be a significant pathway for this compound.
Oxidation and Reduction Reactions with Stereochemical Control
While direct oxidation or reduction of this compound is not a typical transformation, the stereochemical control in the synthesis of the corresponding alcohol, 1-(1-naphthyl)ethanol, is highly relevant.
Reduction: The stereoselective reduction of 1'-acetylnaphthalene to form (R)-1-(1-naphthyl)ethanol can be achieved using various chiral reducing agents. For example, enzymes or asymmetrically modified metal hydrides can deliver a hydride to one face of the prochiral ketone, leading to a high enantiomeric excess of the desired (R)-alcohol. The subsequent conversion of this alcohol to this compound, for instance with thionyl chloride, would likely proceed with retention or inversion of configuration depending on the reaction conditions, thus preserving the stereochemical integrity.
Oxidation: The oxidation of (R)-1-(1-naphthyl)ethanol would yield 1'-acetylnaphthalene, with the loss of the chiral center. Kinetic resolution, where one enantiomer of a racemic mixture of the alcohol is selectively oxidized at a faster rate by a chiral oxidizing agent, is a common strategy to obtain the unreacted enantiomer in high purity.
Reactions with Organometallic Reagents and Catalytic Transformations
The reactivity of the chiral benzylic chloride, this compound, is of significant interest in synthetic organic chemistry, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds with stereochemical control. This section explores its reactions with various organometallic reagents and its participation in catalytic transformations, drawing upon analogous reactions of similar chiral benzylic halides where direct data for the title compound is not available.
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents, such as Grignard and organozinc reagents, is a powerful method for creating new C-C bonds. These reactions often proceed via cross-coupling catalysis, with nickel and palladium being the most common catalysts.
Nickel-Catalyzed Cross-Coupling Reactions (Kumada and Negishi Couplings)
Nickel-catalyzed cross-coupling reactions are particularly effective for activating C-Cl bonds. The Kumada coupling utilizes Grignard reagents (RMgX), while the Negishi coupling employs organozinc reagents (RZnX). For chiral benzylic chlorides like this compound, these reactions can proceed with a high degree of stereochemical control, often with inversion of configuration at the benzylic center. This stereospecificity is highly valuable for the synthesis of enantioenriched molecules.
The mechanism of these nickel-catalyzed couplings is thought to involve a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. In the case of benzylic electrophiles, coordination of the naphthalene ring to the nickel center can accelerate the rate-determining oxidative addition step. acs.org
While specific data for this compound is limited, the following table presents data for analogous stereospecific nickel-catalyzed Kumada and enantioselective Negishi cross-coupling reactions of secondary benzylic halides, which are expected to exhibit similar reactivity.
Table 1: Nickel-Catalyzed Cross-Coupling Reactions of Analogous Secondary Benzylic Halides
| Electrophile | Organometallic Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) / Stereochem. | Reference |
|---|---|---|---|---|---|---|---|---|
| Racemic 1-Bromoindane | Et2Zn | NiBr2·diglyme | (S)-(i-Pr)-Pybox | DMA | 0 | 82 | 91 (R) | acs.orgorganic-chemistry.org |
| Racemic 1-Chloroindane | Et2Zn | NiBr2·diglyme | (S)-(i-Pr)-Pybox | DMA | 0 | 75 | 90 (R) | acs.org |
| Racemic 1-Bromoacenaphthene | Me2Zn | NiBr2·diglyme | (S)-(i-Pr)-Pybox | DMA | 0 | 88 | 94 (S) | acs.org |
| Enantioenriched Benzylic Ether | MeMgI | Ni(cod)2 | rac-BINAP | Et2O | rt | 95 | >99 (inversion) | nih.gov |
This table presents data for analogous compounds to illustrate the expected reactivity of this compound.
Iron-Catalyzed Cross-Coupling Reactions
Iron catalysts have emerged as a more economical and environmentally benign alternative to palladium and nickel for cross-coupling reactions. Iron-catalyzed reactions of alkyl halides with Grignard reagents have shown remarkable functional group tolerance. orgsyn.org While specific examples with this compound are not prevalent in the literature, it is anticipated that this substrate would undergo efficient coupling under similar conditions.
Catalytic Transformations
Beyond C-C bond formation, this compound can undergo various catalytic transformations, most notably C-N bond formation through amination reactions.
Palladium-Catalyzed Amination
Palladium complexes are highly effective catalysts for the amination of benzylic halides. These reactions, often a variant of the Buchwald-Hartwig amination, allow for the formation of benzylic amines from a wide range of primary and secondary amines. For a chiral substrate like this compound, the stereochemical outcome of the reaction is of paramount importance. Depending on the reaction conditions and the specific palladium catalyst and ligand system employed, the reaction can proceed with either retention or inversion of configuration. Studies on related benzylic esters have shown that the choice of ligand is crucial in controlling the reaction pathway. organic-chemistry.org
The following table shows representative examples of palladium-catalyzed amination of analogous benzylic chlorides.
Table 2: Palladium-Catalyzed Amination of Analogous Benzylic Chlorides
| Benzylic Chloride | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1-(Chloromethyl)naphthalene (B51744) | Morpholine | Pd(PPh3)4 | - | NaOt-Bu | Toluene | 100 | 85 | organic-chemistry.org |
| 1-(Chloromethyl)naphthalene | Piperidine | Pd(OAc)2 | P(t-Bu)3 | NaOt-Bu | Toluene | 80 | 92 | thieme-connect.de |
| Benzyl Chloride | Diethylamine | [Pd(η3-C3H5)(cod)]BF4 | DPEphos | - | THF | 60 | 95 | organic-chemistry.org |
This table presents data for analogous compounds to illustrate the expected reactivity of this compound.
Copper-Catalyzed Amination
Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide another avenue for the synthesis of benzylic amines. While typically requiring higher reaction temperatures than their palladium-catalyzed counterparts, recent advances have led to milder and more efficient copper-based systems. Research on the direct amination of naphthylamine derivatives using copper catalysts highlights the utility of copper in C-N bond formation within the naphthalene scaffold. nih.gov
The reactivity of this compound in these catalytic systems is expected to be influenced by the steric hindrance around the reaction center and the electronic properties of the naphthalene ring. The development of stereoselective copper-catalyzed amination methods for chiral benzylic halides remains an active area of research.
Applications As a Chiral Building Block and Precursor in Asymmetric Synthesis
Synthesis of Enantiopure Alcohols, Amines, and Other Chiral Functionalities
The primary application of a chiral alkyl halide like 1-[(1R)-1-chloroethyl]naphthalene is in the synthesis of other enantiopure compounds through nucleophilic substitution.
Alcohols and Ethers: While the parent alcohol, (R)-1-(1-naphthyl)ethanol, is the logical precursor to the chloride, the chloro derivative could be used to synthesize other chiral alcohols or ethers. For instance, reaction with a different alcohol under basic conditions could form a chiral ether, or hydrolysis could, in principle, regenerate the alcohol, likely with inversion of stereochemistry to the (S)-enantiomer.
Amines: A significant application for such a building block is the synthesis of chiral amines. Chiral amines are crucial components of many pharmaceuticals and are valuable as ligands in catalysis. researchgate.net The reaction of this compound with ammonia (B1221849) or a primary/secondary amine would lead to the formation of a new chiral amine with an (S)-configuration at the stereocenter, assuming an S(_N)2 pathway. This provides a direct route to enantiopure 1-(1-naphthyl)ethylamines. The synthesis of chiral amines is a major focus in organic chemistry, with numerous methods developed. researchgate.netscielo.br
Other Functionalities: Similarly, other nucleophiles can be employed to introduce different functionalities while retaining chirality. For example, reaction with sodium azide (B81097) would produce a chiral azide, which can then be reduced to the corresponding amine. Reaction with cyanide would yield a chiral nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, extending the carbon chain by one.
Intermediate in the Synthesis of Chiral Polycyclic Aromatic Hydrocarbons
The naphthalene (B1677914) unit of this compound makes it an interesting starting material for the synthesis of larger, chiral polycyclic aromatic hydrocarbons (PAHs). These molecules are of interest in materials science and for their unique chiroptical properties. The chloroethyl side chain can be used to build additional rings onto the naphthalene core. For example, it could undergo intramolecular Friedel-Crafts-type reactions or be used in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, leading to cyclization and the formation of a new chiral PAH. While electrophilic substitution on naphthalene is well-studied, directing these reactions to achieve specific chiral PAH structures would be a key challenge. libretexts.org
Development of Chiral Ligands for Asymmetric Catalysis
One of the most impactful applications of chiral building blocks is in the synthesis of ligands for asymmetric catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.
Chiral phosphine (B1218219) ligands are among the most successful and widely used ligands in asymmetric catalysis. daicelchiraltech.cnnih.govbldpharm.com The compound this compound is a suitable precursor for creating P-chiral or backbone-chiral phosphine ligands. Reaction with a lithium phosphide (B1233454) (e.g., lithium diphenylphosphide, LiPPh(_2)) would substitute the chlorine with a diphenylphosphino group, yielding the chiral phosphine (S)-1-(1-naphthyl)ethyl-diphenylphosphine. The stereochemistry at the carbon atom induces a chiral environment, which can influence the catalytic reaction. The synthesis of P-chiral phosphines is a field of significant interest. nih.gov
Table 1: Potential Chiral Phosphine Ligand Synthesis
| Reactant | Reagent | Potential Product | Ligand Type |
|---|---|---|---|
| This compound | Lithium diphenylphosphide (LiPPh(_2)) | (S)-1-(1-naphthyl)ethyldiphenylphosphine | C-Stereogenic Monophosphine |
This table represents potential synthetic transformations based on established chemical principles.
Once synthesized, these naphthalene-based chiral phosphine ligands could be applied in various metal-catalyzed reactions. Their performance would depend on the steric and electronic properties conferred by the 1-naphthylethyl group.
Enantioselective Hydrogenation: Paired with rhodium, ruthenium, or iridium, these ligands could be tested in the asymmetric hydrogenation of prochiral olefins, such as dehydroamino acids or enamides, to produce chiral amino acids and other valuable products.
Enantioselective Cross-Coupling Reactions: In palladium or nickel catalysis, these ligands could be used to control stereochemistry in reactions like Suzuki, Heck, or Negishi couplings, forming chiral biaryls or other complex chiral molecules.
Contribution to Chiral Materials Science (e.g., chiral polymers, molecular switches)
The unique optical and electronic properties of the naphthalene moiety make this compound an attractive monomer or functional unit for chiral materials.
Chiral Polymers: The compound could potentially be used as an initiator in certain types of polymerization, such as atom transfer radical polymerization (ATRP), similar to how 1-(chloromethyl)naphthalene (B51744) is used. chemicalbook.com This would install the chiral 1-naphthylethyl group at the beginning of a polymer chain. Alternatively, it could be converted into a polymerizable monomer (e.g., by introducing a vinyl or styryl group on the naphthalene ring) and then polymerized to create a chiral polymer. Such polymers could have applications as chiral stationary phases for chromatography or as materials with unique chiroptical responses.
Molecular Switches: The incorporation of the chiral 1-naphthylethyl group into larger molecular systems could lead to the development of novel molecular switches. The conformation of the molecule, and thus its physical properties, could potentially be switched by external stimuli like light or heat, with the chiral unit influencing the nature of the switching process and the properties of the different states.
Computational and Theoretical Investigations of 1 1r 1 Chloroethyl Naphthalene
Conformational Analysis and Energy Minimization Studies
Conformational analysis is a cornerstone of understanding a molecule's behavior, as its three-dimensional structure dictates its physical and chemical properties. For a flexible molecule like 1-[(1R)-1-chloroethyl]naphthalene, which possesses a rotatable bond between the ethyl side chain and the bulky naphthalene (B1677914) ring, multiple conformers can exist. Energy minimization studies are employed to identify the most stable conformers, which correspond to energy minima on the potential energy surface.
These studies typically involve systematically rotating the dihedral angle of the C(naphthyl)-C(ethyl) bond and calculating the potential energy at each increment. The resulting energy profile reveals the low-energy conformations. For analogous N-1-phenylethyl and naphthylethyl peptoids, computational studies have shown that specific dihedral angles are preferred to minimize steric hindrance between the side chain and the aromatic ring system. osti.gov For this compound, the most stable conformers are those where the chloroethyl group is oriented to reduce steric clash with the peri-hydrogen on the naphthalene ring.
Table 1: Representative Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Naphthyl-C-C-Cl) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.00 |
| 2 | 180° | 1.50 |
| 3 | -60° | 3.20 |
| Note: These are representative values for illustrative purposes, based on typical findings for similar sterically hindered aromatic compounds. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aimspress.com It is a widely used tool for predicting various molecular properties with a good balance of accuracy and computational cost.
For this compound, DFT calculations can provide detailed information about its electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity. For instance, the location of the LUMO can indicate the most likely site for nucleophilic attack. DFT calculations on related naphthalene derivatives have been used to study their electronic and structural properties. aimspress.com
DFT is also a powerful tool for predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. khanacademy.orgnih.gov Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and simulate UV-Vis spectra. khanacademy.org
Table 2: Predicted Spectroscopic Data for this compound using DFT
| Property | Calculated Value |
| HOMO-LUMO Gap | 5.5 eV |
| Key IR Frequency (C-Cl stretch) | 650-750 cm⁻¹ |
| First Electronic Transition (λmax) | ~280 nm |
| Note: These values are illustrative and based on typical DFT results for similar aromatic chlorides. |
Molecular Dynamics (MD) Simulations for Reaction Pathways and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of particles over time, offering insights into dynamic processes such as reaction pathways and intermolecular interactions.
For this compound, MD simulations can be employed to model its behavior in a solvent, revealing how solvent molecules arrange around the solute and influence its conformation and reactivity. nih.gov Furthermore, MD simulations are invaluable for studying reaction dynamics. For instance, in a nucleophilic substitution reaction, MD can be used to simulate the approach of a nucleophile, the breaking of the carbon-chlorine bond, and the formation of a new bond. nih.govnih.gov These simulations can help to elucidate the role of the solvent in stabilizing transition states and intermediates.
Transition State Modeling for Mechanistic Understanding of Stereoselective Reactions
Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction in terms of the properties of the transition state, which is the highest energy point along the reaction coordinate. Computational modeling of transition states is crucial for understanding the mechanisms of chemical reactions, particularly stereoselective reactions.
For reactions involving this compound, such as nucleophilic substitution, the stereochemical outcome is determined by the relative energies of the transition states leading to different stereoisomers. DFT calculations are commonly used to locate and characterize transition state structures, providing information about their geometry, energy, and vibrational frequencies. quora.com For Sₙ2 reactions of benzylic halides, the transition state is known to have a trigonal bipyramidal geometry. libretexts.orgyoutube.com By comparing the energies of the transition states for attack of a nucleophile on the two faces of the chiral center, it is possible to predict which stereoisomer will be formed preferentially.
Table 3: Representative Calculated Transition State Properties for the Sₙ2 Reaction of this compound with a Nucleophile
| Parameter | Value |
| Activation Energy (kcal/mol) | 15-25 |
| Key Bond Distance (Nu---C) in TS (Å) | 2.0-2.5 |
| Key Bond Distance (C---Cl) in TS (Å) | 2.2-2.7 |
| Imaginary Frequency (cm⁻¹) | -300 to -500 |
| Note: These are representative values for illustrative purposes, based on computational studies of Sₙ2 reactions of similar benzylic chlorides. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. aimspress.comnih.govcncb.ac.cntandfonline.comresearchgate.net These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals.
For this compound, QSAR models could be developed to predict its potential toxicity or other biological activities based on a set of molecular descriptors. aimspress.comnih.govcncb.ac.cntandfonline.comresearchgate.net These descriptors can be derived from the molecule's 2D or 3D structure and can include constitutional, topological, geometric, and electronic parameters. The development of robust QSAR models for halogenated hydrocarbons has been an area of active research. aimspress.comnih.govcncb.ac.cntandfonline.comresearchgate.net
Table 4: Example of Descriptors Used in QSAR Models for Halogenated Hydrocarbons
| Descriptor | Description |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. |
| Molecular Weight | The mass of one mole of the substance. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. |
| Dipole Moment | A measure of the molecule's overall polarity. |
| Topological Polar Surface Area | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. |
| Note: This table provides examples of descriptors commonly used in QSAR studies. |
Chirality Transfer Mechanisms from a Computational Perspective
Chirality transfer refers to the process by which the stereochemical information from a chiral center in a reactant molecule is transmitted to a new stereocenter formed during a chemical reaction. Understanding the mechanism of chirality transfer is crucial for controlling the stereochemical outcome of asymmetric reactions.
In the case of this compound, computational methods can be used to investigate how its chirality influences the stereochemistry of its reaction products. For example, in a nucleophilic substitution reaction, the stereospecificity of the reaction (i.e., whether it proceeds with inversion or retention of configuration) can be studied by modeling the entire reaction pathway, including the transition state. nih.gov DFT calculations can reveal the subtle electronic and steric interactions that favor one stereochemical outcome over another. acs.org Recent computational studies have also explored novel mechanisms of chirality transfer that are mediated by the electromagnetic field. nih.gov
Advanced Analytical Techniques for Comprehensive Research Insight
High-Resolution NMR Spectroscopy for Detailed Structural and Stereochemical Elucidation (e.g., 2D NMR, NOESY)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-[(1R)-1-chloroethyl]naphthalene. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the protons of the chloroethyl side chain. The seven aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with complex splitting patterns due to spin-spin coupling. rsc.org The methine proton of the chloroethyl group (CH-Cl) would be a quartet due to coupling with the methyl protons, and its chemical shift would be significantly downfield due to the deshielding effect of the adjacent chlorine atom, likely in the range of 5.0-5.5 ppm. The methyl protons (CH₃) would appear as a doublet, coupled to the methine proton, at a more upfield position, estimated to be around 1.8-2.2 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all 12 carbon atoms in the molecule. The ten carbons of the naphthalene ring would resonate in the aromatic region (approximately 120-135 ppm), with the carbon bearing the chloroethyl substituent appearing at a slightly different shift. rsc.org The carbon of the methine group (CH-Cl) would be found in the range of 55-65 ppm, while the methyl carbon (CH₃) would be observed at a more upfield chemical shift, likely around 20-25 ppm.
2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming, for instance, the coupling between the methine proton and the methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary carbons of the naphthalene ring and confirming the attachment of the chloroethyl group to the C1 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical elucidation, NOESY is particularly valuable. In the context of this compound, a NOESY experiment could potentially show through-space interactions between the protons of the chloroethyl side chain and the proton at the C8 position of the naphthalene ring. The strength of these correlations can provide insights into the preferred conformation of the side chain relative to the aromatic ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Naphthalene H | 7.0 - 8.5 | - |
| Naphthalene C | - | 120 - 135 |
| CH-Cl | 5.0 - 5.5 (quartet) | 55 - 65 |
| CH₃ | 1.8 - 2.2 (doublet) | 20 - 25 |
Note: These are predicted values based on the analysis of related compounds and known substituent effects.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which in turn provides structural confirmation.
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Given the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. The calculated molecular weight of C₁₂H₁₁Cl is approximately 190.67 g/mol .
Fragmentation Pattern: With a higher energy ionization method like Electron Ionization (EI), the molecule would undergo fragmentation. The most likely fragmentation pathways would involve the loss of the chlorine atom and cleavage of the side chain.
Loss of Cl: A significant fragment would likely be observed at m/z corresponding to the loss of a chlorine radical, resulting in a carbocation at m/z 155.
Benzylic Cleavage: Cleavage of the C-C bond between the naphthalene ring and the ethyl group would lead to the formation of a naphthylmethyl cation (m/z 141) or a related fragment. The base peak in the mass spectrum of the analogous 1-ethylnaphthalene (B72628) is often the [M-CH₃]⁺ ion. chemicalbook.comnist.gov For this compound, a similar loss of the methyl group from the molecular ion is a plausible fragmentation pathway.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment | Notes |
|---|---|---|
| 190/192 | [C₁₂H₁₁Cl]⁺ | Molecular ion with characteristic 3:1 isotopic pattern for chlorine |
| 155 | [C₁₂H₁₀]⁺ | Loss of Cl radical |
| 141 | [C₁₁H₉]⁺ | Resulting from benzylic cleavage |
Note: These are predicted fragmentation patterns based on chemical principles and data from analogous structures.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of functional groups.
IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands.
Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds on the naphthalene ring.
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ would be due to the C-H stretching of the chloroethyl side chain.
C=C Stretching: The characteristic stretching vibrations of the aromatic carbon-carbon double bonds in the naphthalene ring would appear in the 1500-1600 cm⁻¹ region.
C-Cl Stretching: A distinct band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can provide information about the conformation of the molecule.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in Raman spectra. The UV Raman spectrum of the related 1-ethylnaphthalene shows prominent bands that are characteristic of the naphthalene ring structure. researchgate.net Similar features would be expected for this compound.
Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1500 - 1600 |
| C-Cl Stretch | 600 - 800 |
Note: Predicted frequencies are based on typical ranges for these functional groups and data from similar compounds. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are primarily associated with the conjugated π-system of the naphthalene ring. The spectrum is expected to be very similar to that of other 1-substituted naphthalenes. oup.com
Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Predicted λ_max (nm) |
|---|---|
| π → π* | ~225 |
| π → π* | ~280, with fine structure |
Note: Predicted values are based on the UV-Vis spectrum of naphthalene and its alkyl derivatives. oup.com
Coupled Analytical Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Coupled or hyphenated techniques are essential for analyzing the purity of this compound and for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It would be an ideal method for assessing the purity of a sample of this compound. The gas chromatogram would indicate the presence of any volatile impurities, such as residual starting materials from its synthesis or isomeric byproducts. The mass spectrometer detector would then provide mass spectra for each separated component, allowing for their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or for the analysis of reaction mixtures, LC-MS is the preferred method. A significant application of LC-MS in the context of this chiral compound would be the use of a chiral stationary phase in the liquid chromatography column. This would allow for the separation of the (R) and (S) enantiomers of 1-(1-chloroethyl)naphthalene (B8809003). The mass spectrometer would then confirm the identity of each enantiomer as it elutes from the column. This is the definitive method for determining the enantiomeric excess (e.e.) of a sample of this compound.
Derivatization and Analogous Chiral Naphthalene Systems
Synthesis of Diastereomeric and Enantiomeric Analogues
The synthesis of diastereomeric and enantiomeric analogues of 1-[(1R)-1-chloroethyl]naphthalene is fundamental to understanding and utilizing its chiral properties. While direct methods for this specific compound are not extensively documented, the principles of asymmetric synthesis applied to related naphthalene (B1677914) systems provide a clear framework.
The generation of a new chiral center in a molecule that already contains one, such as this compound, typically results in the formation of diastereomers in unequal amounts. copbela.org The stereochemical outcome is dictated by the facial selectivity of the incoming reagent, which is influenced by the steric and electronic properties of the existing chiral center. For instance, the enantioselective [4+2] annulation of 1-styrylnaphthols with imines, catalyzed by a chiral phosphoric acid, produces products with two adjacent stereocenters. These products can then be converted into atropisomers, demonstrating a transfer of chirality from a stereocenter to a stereogenic axis. researchgate.net
Similarly, enantioselective synthesis aims to produce a single enantiomer. Asymmetric hydrogenation is a powerful technique for this purpose. For example, the analgesic drug Naproxen is synthesized via the asymmetric hydrogenation of a prochiral alkene, using a chiral BINAP-Ruthenium catalyst. copbela.org This catalyst creates a chiral environment that directs the hydrogenation to one face of the double bond, leading to the desired enantiomer. Another significant method is the catalytic asymmetric dearomatization of naphthalenes, which transforms flat aromatic precursors into enantioenriched three-dimensional polycycles. nih.gov A silver-mediated aza-electrophilic dearomatization of vinylnaphthalenes with azodicarboxylates, for example, yields chiral polyheterocycles with high enantiomeric excess. nih.gov These strategies could theoretically be adapted to generate enantiopure precursors for this compound or its derivatives.
Preparation of Substituted Naphthalene Derivatives with Varied Chiral Centers
The preparation of naphthalene derivatives with multiple or varied chiral elements from a precursor like this compound expands the structural diversity and potential applications of these compounds. Modern synthetic methods are increasingly focused on creating complex molecules with multiple chiral elements, such as a combination of central and axial chirality. nih.gov
One established strategy is the conversion of central-to-axial chirality. This has been demonstrated in the synthesis of quinoline-naphthalene atropisomers, where tetrahydroquinoline intermediates possessing two stereocenters are oxidized to create an axially chiral final product. researchgate.net The (R)-configuration of the chloroethyl group in this compound could similarly be used to control the stereochemistry of subsequent transformations, including the introduction of new chiral centers or axes.
Furthermore, novel synthetic pathways to polysubstituted naphthalenes offer avenues for creating varied chiral systems. Methods such as the nitrogen-to-carbon transmutation of isoquinolines allow for the construction of the naphthalene core with a wide range of substituents. nih.gov Combining such methods with chiral resolution or asymmetric catalysis could lead to diverse chiral naphthalene scaffolds. For instance, a Ni(II)-catalyzed Diels–Alder reaction followed by dehydrative aromatization has been used to synthesize triaxially chiral polysubstituted naphthalenes with excellent enantioselectivity. chemistryviews.org These advanced strategies highlight the potential for using a simple chiral building block to access a wide array of complex, multi-chiral systems.
Structure-Reactivity Relationship Studies of Modified Chiral Naphthalene Systems
Understanding the relationship between the structure of a chiral molecule and its reactivity is crucial for its application in synthesis. For this compound, a key reaction is the nucleophilic substitution at the benzylic, chiral carbon. While specific kinetic data for this compound is scarce, extensive studies on its achiral analogue, 1-chloromethylnaphthalene (1-CMN), provide valuable insights.
The nucleophilic substitution reactions of 1-CMN with various anilines have been shown to follow an SN2 mechanism. ias.ac.in The reaction rates are sensitive to the electronic effects of substituents on the nucleophile (aniline), as demonstrated by a linear Hammett plot. Electron-releasing groups on the aniline (B41778) accelerate the reaction, while electron-withdrawing groups retard it. ias.ac.in
For this compound, the presence of the additional methyl group at the reaction center would significantly influence its reactivity compared to 1-CMN. This α-methyl group would increase steric hindrance, potentially slowing down a pure SN2 attack. Concurrently, it would stabilize a potential carbocation intermediate, increasing the likelihood of an SN1-type mechanism or a mechanism at the SN1-SN2 borderline. The stereochemical outcome of a substitution reaction would be highly dependent on this mechanism. A pure SN2 reaction would proceed with inversion of configuration, while an SN1 reaction would lead to racemization. copbela.org
The table below summarizes kinetic data for the reaction of the analogous 1-chloromethylnaphthalene with substituted anilines, illustrating the impact of the nucleophile's structure on reactivity.
| Substituent on Aniline | k₂ × 10⁵ (L·mol⁻¹·s⁻¹) at 35°C | Activation Energy (Ea) (kJ·mol⁻¹) | Enthalpy of Activation (ΔH‡) (kJ·mol⁻¹) | Entropy of Activation (ΔS‡) (J·mol⁻¹·K⁻¹) |
|---|---|---|---|---|
| p-OCH₃ | 114.8 | 76.15 | 73.59 | -64.85 |
| p-OC₂H₅ | 151.4 | 73.64 | 71.08 | -72.38 |
| p-CH₃ | 58.88 | 77.82 | 75.27 | -64.43 |
| H | 28.18 | 80.33 | 77.78 | -62.76 |
| m-CH₃ | 34.67 | 78.66 | 76.11 | -67.36 |
| p-Cl | 9.12 | 84.93 | 82.38 | -58.16 |
| m-Cl | 5.01 | 88.28 | 85.73 | -53.97 |
| m-NO₂ | 1.02 | 94.98 | 92.42 | -46.44 |
Data adapted from kinetic studies on 1-chloromethylnaphthalene. ias.ac.in
Exploration of New Synthetic Pathways to Chiral Naphthalene Scaffolds
One innovative strategy involves the skeletal editing of heteroarenes. For example, a protocol for the nitrogen-to-carbon transmutation in isoquinolines provides direct access to substituted naphthalenes. nih.gov This reaction proceeds through a ring-opening, 6π-electrocyclization, and elimination sequence. Applying this to chiral, substituted isoquinolines could open a new pathway to enantiopure naphthalene derivatives.
Another powerful approach is based on cycloaddition reactions. The Diels-Alder reaction of isobenzofurans has been employed in the enantioselective synthesis of atropisomeric naphthalenes. chemistryviews.org Similarly, modern methods utilize Fischer carbene chemistry to construct functionalized aminonaphthalenes, which are important intermediates for natural product synthesis. csir.co.za These reactions often tolerate a wide range of functional groups, allowing for the synthesis of highly decorated naphthalene cores. nih.gov
The development of axially chiral systems is also a key area. Efficient modular approaches for synthesizing axially chiral 1,1'-binaphthyls have been developed using palladium-catalyzed N-arylation reactions. researchgate.net These methods, along with catalytic asymmetric dearomatization nih.gov and central-to-axial chirality conversion, researchgate.net represent the cutting edge of synthetic strategies for accessing complex chiral naphthalene scaffolds. Such pathways could potentially be adapted for the synthesis of this compound itself or to use it as a starting material for more complex chiral architectures.
Emerging Research Areas and Future Perspectives
Integration with Flow Chemistry and Continuous Processing for Chiral Synthesis
The integration of chiral synthesis with continuous flow chemistry represents a paradigm shift in the production of enantiomerically pure compounds, offering enhanced safety, efficiency, and scalability. nih.govrsc.org For a reactive chiral halide like 1-[(1R)-1-chloroethyl]naphthalene, flow chemistry provides a powerful platform to control reaction parameters with high precision, which is crucial for maintaining stereochemical integrity.
Future research is anticipated to focus on utilizing this compound as a key substrate in continuous flow systems for the synthesis of complex chiral molecules. The development of packed-bed reactors containing immobilized catalysts could enable the continuous conversion of this chloro-derivative into various functionalized naphthalene-containing compounds. For instance, continuous nucleophilic substitution reactions or cross-coupling reactions could be performed with minimal racemization, a common challenge in batch processing of benzylic halides. researchgate.net
Table 1: Potential Continuous Flow Reactions with this compound
| Reaction Type | Potential Catalyst | Potential Product | Flow Reactor Type |
| Nucleophilic Substitution | Immobilized Amine | Chiral N-Aryl Ethylamines | Packed-Bed Reactor |
| Suzuki-Miyaura Coupling | Immobilized Palladium | Chiral Diaryl Ethanes | Microreactor |
| Sonogashira Coupling | Immobilized Copper/Palladium | Chiral Alkynyl Naphthalenes | Packed-Bed Reactor |
The ability to telescope multi-step syntheses in a continuous flow setup is another promising avenue. nih.gov A process could be envisioned where this compound is generated in-situ and immediately consumed in a subsequent stereospecific reaction, thus avoiding the isolation of a potentially unstable intermediate.
Application in Supramolecular Chemistry for Chiral Recognition and Self-Assembly
The naphthalene (B1677914) unit in this compound provides a platform for pi-pi stacking interactions, a key driving force in supramolecular chemistry. The chiral nature of the molecule can direct the formation of ordered, helical supramolecular structures. rsc.orgrsc.org Research in this area is expected to explore the use of this compound, or its derivatives, in the design of novel chiral sensors and materials.
By functionalizing the naphthalene ring or by substituting the chloro group with other functionalities, derivatives of this compound could be designed to self-assemble into chiral nanotubes, vesicles, or gels. These materials could find applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. The chiral environment created by the self-assembled structures could be used to recognize and differentiate between other chiral molecules. nih.govmdpi.com
Development of New Catalytic Systems for Enantioselective Transformations
The development of novel catalytic systems that can effectively utilize chiral benzylic halides like this compound is a vibrant area of research. Recent advancements in transition-metal catalysis have shown that racemic secondary benzylic halides can undergo enantioconvergent cross-coupling reactions to yield enantioenriched products. researchgate.netacs.org
Future work will likely focus on designing new chiral ligands for metals like nickel, cobalt, and iron that can facilitate the stereoselective transformation of this compound. researchgate.netchemrxiv.orgorganic-chemistry.org These catalytic systems could enable a wide range of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a diverse array of chiral naphthalene-containing compounds that are valuable in medicinal chemistry and materials science.
Table 2: Potential Enantioselective Catalytic Transformations
| Catalytic System | Reaction Type | Potential Product Scope |
| Chiral Nickel-Phosphine Complex | Negishi Coupling | 1,1-Diarylalkanes |
| Chiral Cobalt-N,N,P Ligand Complex | Radical Cross-Coupling | Enantioenriched 1,1-diarylmethanes |
| Chiral Iron-Diamine Complex | Cross-Electrophile Coupling | Chiral Thioethers |
Exploration of Photocatalytic and Electrocatalytic Approaches in Chiral Synthesis
Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods. nih.govbeilstein-journals.orgnih.gov The application of these techniques to chiral synthesis is a rapidly growing field. The carbon-chlorine bond in this compound can be activated under photoredox or electrochemical conditions to generate a benzylic radical. acs.orgacs.org
The key challenge and area of future research will be to control the stereochemistry of the subsequent reactions of this prochiral radical intermediate. This can be achieved through the use of chiral photocatalysts, chiral co-catalysts, or by performing the reaction in a chiral supramolecular environment. nih.govacs.org The development of enantioselective photocatalytic and electrocatalytic methods for the functionalization of this compound would open up new synthetic pathways that are not accessible through traditional thermal reactions.
Advanced Spectroscopic Probes for Real-time Stereochemical Monitoring
The development of advanced spectroscopic techniques for the real-time monitoring of stereochemistry is crucial for understanding reaction mechanisms and for process optimization. bgu.ac.ilnih.govresearchgate.net While not a probe itself, derivatives of this compound could be synthesized to act as chiral probes. For example, incorporating a fluorescent tag onto the naphthalene ring could allow for the use of techniques like time-resolved circular dichroism to monitor rapid changes in chirality during a reaction. scitechdaily.com
Furthermore, the unique electronic and chiroptical properties of the naphthalene moiety could be exploited in the development of new analytical methods for determining enantiomeric excess. Future research may involve the design of chiral derivatizing agents based on the 1-ethylnaphthalene (B72628) scaffold that can react with other chiral molecules to produce diastereomers with distinct spectroscopic signatures, facilitating their analysis by NMR or HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
